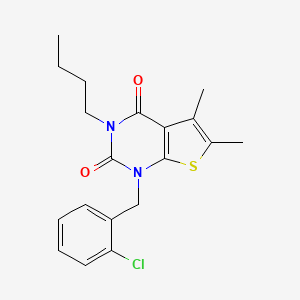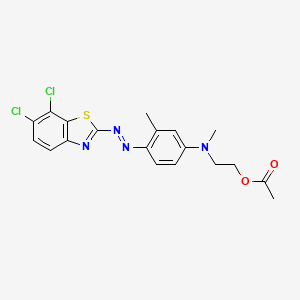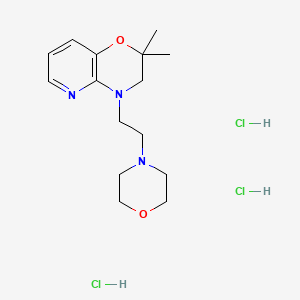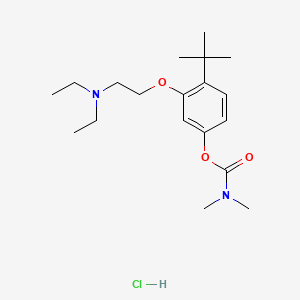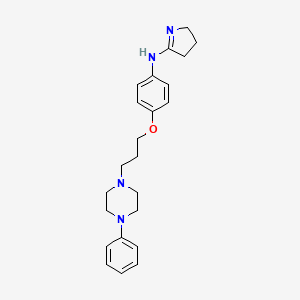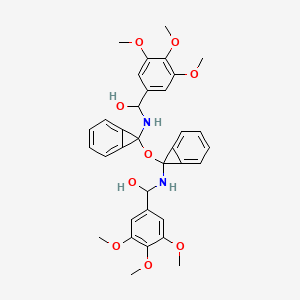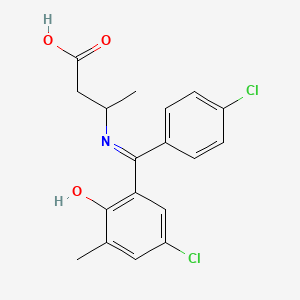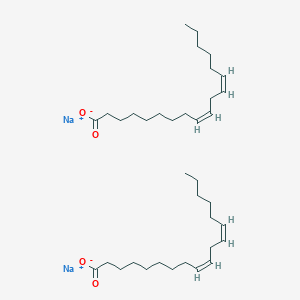
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester is a synthetic compound derived from L-glutamic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It features a sulfonyl group attached to a phenyl ring, which is further connected to an ethoxycarbonyl group, making it a versatile molecule for various chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester typically involves multiple steps. One common method starts with the protection of the amino and carboxyl groups of L-glutamic acid. The protected glutamic acid is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group. The ethoxycarbonyl group is introduced through a subsequent reaction with ethyl chloroformate. Finally, the dimethyl ester is formed by esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent purification steps, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxycarbonyl group.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially modifying their function. The ethoxycarbonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid benzyl ester: Another esterified derivative of L-glutamic acid used in protein modifications.
N-Boc-L-glutamic acid α-tert-butyl ester: A protected form of L-glutamic acid used in peptide synthesis.
Dimethyl-L-N-stearoyl glutamate: A similar ester used in the formation of nanostructures
Uniqueness
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester is unique due to its combination of functional groups, which allows for diverse chemical modifications and applications. The presence of both sulfonyl and ethoxycarbonyl groups provides versatility in chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
81865-26-1 |
|---|---|
Molecular Formula |
C16H22N2O8S |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]pentanedioate |
InChI |
InChI=1S/C16H22N2O8S/c1-4-26-16(21)17-11-5-7-12(8-6-11)27(22,23)18-13(15(20)25-3)9-10-14(19)24-2/h5-8,13,18H,4,9-10H2,1-3H3,(H,17,21)/t13-/m0/s1 |
InChI Key |
RVXPTLLPMARPBX-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


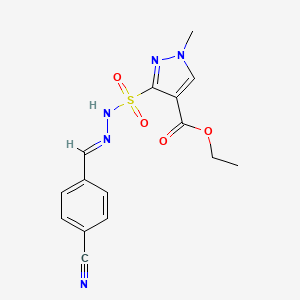
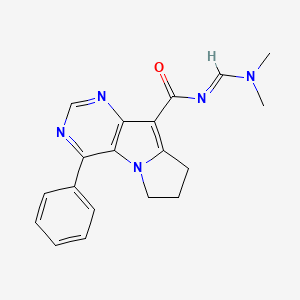
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
